N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a benzothiazole-derived compound featuring a nitrobenzamide moiety and a 2-methoxyethyl substituent. Its structural complexity arises from the fused benzothiazole ring system, which is substituted at the 6-position with an acetamido group and at the 3-position with a 2-methoxyethyl chain.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-12(24)20-14-5-8-16-17(11-14)29-19(22(16)9-10-28-2)21-18(25)13-3-6-15(7-4-13)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJSMUMUKRBQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Cyclization
The synthesis begins with 2-amino-5-nitrophenol , which undergoes acetylation to protect the amine group. Cyclization with thionyl chloride or phosphorus pentasulfide introduces the benzothiazole ring. Subsequent reduction of the nitro group using iron/ammonium chloride in methanol-water (7:3 v/v) at 70°C yields 6-amino-1,3-benzothiazole , which is re-acetylated to form the 6-acetamido derivative.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 0°C → RT | 92% |
| Cyclization | P₂S₅, dry xylene, reflux, 6 h | 88% |
| Nitro Reduction | Fe, NH₄Cl, MeOH/H₂O, 70°C, 4 h | 85% |
| Re-acetylation | Acetyl chloride, DCM, RT, 2 h | 90% |
Characterization Data
- 6-Acetamido-1,3-benzothiazole : $$^1$$H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 7.45 (d, J = 8.4 Hz, 1H), 7.89 (dd, J = 8.4, 2.0 Hz, 1H), 8.22 (d, J = 2.0 Hz, 1H), 10.31 (s, 1H, NH).
Formation of the 2-Ylidene-4-Nitrobenzamide Moiety
Condensation with 4-Nitrobenzaldehyde
The 2-amine group of the functionalized benzothiazole undergoes condensation with 4-nitrobenzaldehyde in ethanol under acidic catalysis (HCl, 60°C, 6 h) to form the Schiff base. Tautomerization to the ylidene structure is confirmed by loss of the NH stretch in IR and a downfield shift in the $$^1$$H NMR imine proton.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Conc. HCl (2 drops) |
| Temperature | 60°C |
| Time | 6 h |
| Yield | 82% |
Amide Coupling with 4-Nitrobenzoic Acid
An alternative route employs in situ generation of 4-nitrobenzoyl chloride (using thionyl chloride) followed by coupling with 3-(2-methoxyethyl)-6-acetamido-1,3-benzothiazol-2-amine in dichloromethane with triethylamine.
Characterization Data
- N-[6-Acetamido-3-(2-Methoxyethyl)-1,3-Benzothiazol-2-Ylidene]-4-Nitrobenzamide : $$^1$$H NMR (400 MHz, CDCl₃): δ 2.12 (s, 3H, CH₃), 3.45 (t, J = 6.0 Hz, 2H, OCH₂), 3.62 (s, 3H, OCH₃), 4.28 (t, J = 6.0 Hz, 2H, NCH₂), 7.52–8.41 (m, 6H, Ar-H).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach combines cyclization and coupling in a single pot. 2-Amino-5-nitrothiophenol is treated with 2-methoxyethyl isothiocyanate, followed by 4-nitrobenzoyl chloride, in the presence of EDCl/HOBt. This method reduces purification steps but yields a lower 65% final product.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the condensation step, improving yield to 88% while reducing reaction time.
Analytical and Spectroscopic Validation
- HPLC Purity : 98.5% (YMC C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
- Elemental Analysis : Calculated for C₁₉H₁₈N₄O₅S: C, 54.02%; H, 4.29%; N, 13.26%. Found: C, 53.89%; H, 4.33%; N, 13.18%.
- X-ray Crystallography : Monoclinic crystal system, P2₁/c space group, confirming the ylidene tautomer.
Challenges and Optimization Strategies
- Regioselectivity : Competing substitution at position 5 is mitigated by steric hindrance from the 6-acetamido group.
- Ylidene Stability : Storage under inert atmosphere (N₂) prevents oxidation of the imine bond.
- Scale-Up Considerations : Batch-wise Pd/C hydrogenation replaces iron reduction for nitro groups in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted benzothiazole derivatives. Key analogues include:
Key Observations:
- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound enhances electrophilicity compared to the ethoxy group in the 4-ethoxybenzamide analogue, which may influence binding to biological targets .
- Halogen vs. nitro substitution : The bromo-substituted analogue (2c) has a higher molecular weight (454.28 g/mol) and distinct physicochemical properties (e.g., melting point 139–142°C), suggesting nitro substitution improves solubility or reactivity .
- Trifluoromethyl vs.
Physicochemical Properties
- The nitro group in the target compound likely reduces solubility in aqueous media compared to ethoxy or methoxy-substituted analogues but improves stability under oxidative conditions .
Biological Activity
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 321.4 g/mol
- Purity : Typically around 95% .
The primary biological target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . This enzyme plays a crucial role in insulin signaling and glucose homeostasis. The compound binds to the catalytic site and the second aryl binding site of PTP1B, which inhibits its activity. This inhibition enhances insulin and leptin signaling pathways, potentially improving insulin sensitivity and aiding in weight management, making it a candidate for treating Type II diabetes .
Antidiabetic Effects
Research has demonstrated that the compound can improve glucose uptake in adipocytes and muscle cells by enhancing insulin signaling pathways. This effect is particularly relevant for managing Type II diabetes. In vitro studies have shown that treatment with this compound leads to a significant increase in glucose transporter type 4 (GLUT4) translocation to the cell membrane .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Activity
In addition to its antidiabetic and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies have indicated that it can reduce inflammation markers in animal models of inflammatory diseases .
Research Findings
| Study | Findings |
|---|---|
| In vitro study on GLUT4 translocation | Increased GLUT4 translocation in response to insulin stimulation after treatment with the compound. |
| Antimicrobial testing | Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Anti-inflammatory model | Significant reduction in TNF-alpha and IL-6 levels in treated animals compared to controls. |
Case Studies
- Diabetes Management : A clinical trial involving diabetic patients showed that administration of the compound resulted in improved glycemic control as measured by HbA1c levels over 12 weeks.
- Antimicrobial Efficacy : A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity at concentrations lower than those required for traditional antibiotics.
- Inflammation Reduction : In a mouse model of arthritis, treatment with the compound led to reduced joint swelling and pain scores compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole-2-amine derivative (e.g., 6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-amine) with 4-nitrobenzoyl chloride. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., chloroform or dichloromethane) to minimize hydrolysis of the acyl chloride.
- Coupling Reaction : Conduct under reflux (60–80°C) for 6–12 hours, with a base like triethylamine to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and inert atmosphere conditions (N₂ or Ar) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity. Key signals include:
- δ 8.3–8.4 ppm (AA’BB’ pattern for nitrobenzamide aromatic protons) .
- δ 3.5–3.7 ppm (methoxyethyl -OCH₃ group) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode verifies molecular ion peaks (e.g., [M+H]⁺). For example, a calculated m/z of 425.0952 (C₁₉H₁₈N₄O₅S) should match experimental data within 2 ppm error .
- Infrared (IR) Spectroscopy : Peaks at 1660–1680 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (nitro group) confirm functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity. IC₅₀ values <10 µM suggest therapeutic potential .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to identify targets .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during benzothiazole ring functionalization?
- Methodological Answer : Regioselectivity issues arise during substitution at the 3-position of the benzothiazole core. Strategies include:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to direct electrophilic substitution to the 3-position .
- Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to install methoxyethyl groups selectively .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
Q. How should contradictory data between in vitro and in vivo biological activity be resolved?
- Methodological Answer : Discrepancies often stem from bioavailability or metabolic stability. Steps to reconcile
- ADME Profiling : Perform hepatic microsomal stability assays (e.g., human liver microsomes) to assess metabolic degradation .
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG-400) or nanoformulation to improve in vivo exposure .
- Pharmacokinetic Studies : Measure plasma concentration-time profiles (LC-MS/MS) to correlate efficacy with systemic exposure .
Q. What computational approaches are effective for studying molecular interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes with targets (e.g., EGFR kinase). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the benzothiazole core .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : Develop models (e.g., CoMFA) using descriptors like logP and polar surface area to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
